![molecular formula C13H18Cl2N2O2 B13541205 tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate](/img/structure/B13541205.png)
tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate: is a chemical compound with the following properties:
Chemical Formula: CHClNO
Molecular Weight: 305.2 g/mol
CAS Number: 1270100-84-9
This compound belongs to the class of carbamates and contains a tert-butyl group, an amino group, and a dichlorophenyl moiety. It is synthesized through specific routes and has various applications in research and industry.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate involves the reaction of appropriate starting materials. While specific details may vary, a common synthetic route includes the following steps:
Protection of the amine group: The amino group is protected using a suitable protecting group (e.g., tert-butoxycarbonyl, Boc).
Reaction with 3,4-dichlorophenyl ethylamine: The protected amine reacts with 3,4-dichlorophenyl ethylamine to form the desired compound.
Deprotection: Removal of the protecting group yields this compound.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and scalability considerations.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound may undergo oxidation reactions under appropriate conditions.
Reduction: Reduction reactions can also occur.
Substitution: Substitution reactions involving the tert-butyl group or the dichlorophenyl moiety are possible.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield an amine, while oxidation could lead to an oxo compound.
Applications De Recherche Scientifique
Chemistry: tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate serves as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Possible applications in agrochemicals or pharmaceuticals.
Mécanisme D'action
The exact mechanism by which tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Propriétés
Formule moléculaire |
C13H18Cl2N2O2 |
|---|---|
Poids moléculaire |
305.20 g/mol |
Nom IUPAC |
tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-13(2,3)19-12(18)17-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11H,7,16H2,1-3H3,(H,17,18) |
Clé InChI |
JZHZMGADOVHXHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)
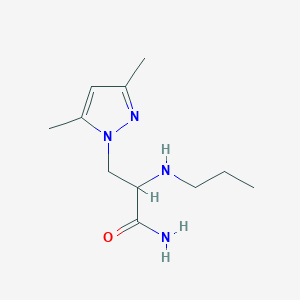

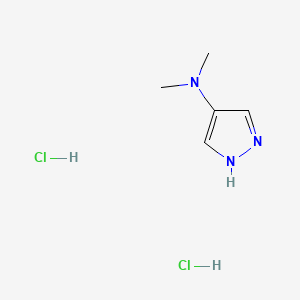
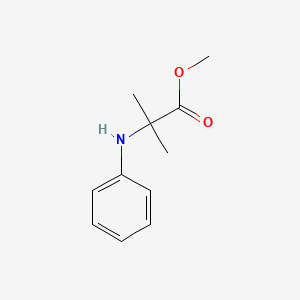
![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)
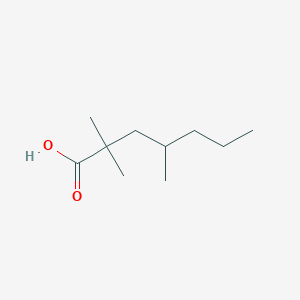
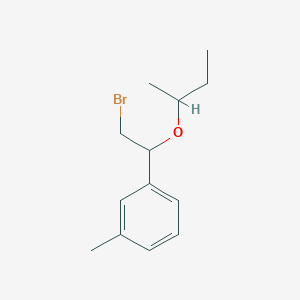
![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)
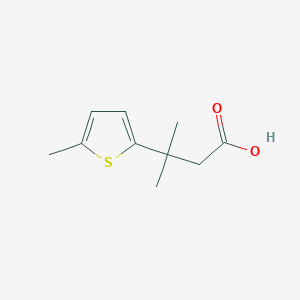

![3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13541189.png)
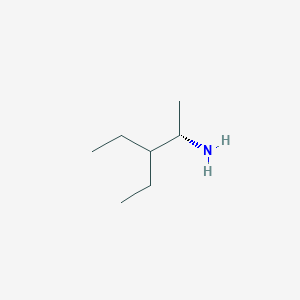
![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)
